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Compound of Interest

5-Amino-6-methylpyrimidine-2,4-
diol

Cat. No.: B102263

Compound Name:

Introduction

5-Amino-6-methylpyrimidine-2,4-diol, more commonly known as 5-amino-6-methyluracil, is a
heterocyclic organic compound belonging to the pyrimidine family. Its structure, which
incorporates both the nucleobase uracil scaffold and an amino functional group, makes it a
valuable building block in medicinal chemistry and drug discovery. As a derivative of uracil, it
has the potential to interact with biological systems that process nucleic acids. Furthermore,
aminouracils serve as versatile precursors for the synthesis of a wide array of fused
heterocyclic systems, which have demonstrated a broad spectrum of biological activities. This
guide provides a comprehensive overview of its fundamental properties, synthesis, and
potential applications.

Core Properties

The core chemical and physical properties of 5-Amino-6-methylpyrimidine-2,4-diol are
summarized below.

General Properties
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Property Value Source(s)
CAS Number 6270-46-8 [1]
Molecular Formula CsH7Ns0:2 [1]
Molecular Weight 141.13 g/mol [1]
5-amino-6-methyl-1H-
IUPAC Name o _
pyrimidine-2,4-dione
5-Amino-6-methyluracil, 5-
Synonyms Amino-6-methylpyrimidine-
2,4(1H,3H)-dione
Physicochemical Properties
Property Value Source(s)
_ _ 270 - 290 °C (with
Melting Point . [1]
decomposition)
LogP -0.878
Data not available (typically a
Appearance ]
solid powder)
Log10WS (Water solubility in
mol/L) is a parameter used to
Solubility describe its solubility.[2]

Specific quantitative data is

limited.

Synthesis and Analysis

While a specific, detailed experimental protocol for the synthesis of 5-amino-6-methyluracil was

not found in the surveyed literature, a representative procedure can be constructed based on

the well-established synthesis of analogous aminouracils. The common method involves the

condensation of a [3-keto ester or a cyanoacetate derivative with urea or thiourea.
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Representative Experimental Protocol: Synthesis of 6-
Aminouracil

This protocol describes the synthesis of the closely related 6-aminouracil and is representative
of the general class of reaction used to form the aminopyrimidine-diol core. The synthesis of
the target compound would analogously use ethyl 2-cyanopropionate as a starting material
instead of ethyl cyanoacetate.

Principle: The reaction is a base-catalyzed condensation between ethyl cyanoacetate and urea
to form the pyrimidine ring.

Materials:

o Ethyl cyanoacetate (0.86 mol)
e Urea (0.86 mol)

e Sodium (1.72 g. atom)

e Absolute Ethanol (1 L)

e Hot Water (1 L)

e Glacial Acetic Acid

Procedure:

In a 3-liter, three-necked flask equipped with a reflux condenser and an efficient stirrer, add 1
L of absolute ethanol.

o Carefully add 39.4 g (1.72 g. atom) of sodium to the ethanol. Allow the sodium to dissolve
completely.

 To the resulting sodium ethoxide solution, add 91.5 ml (0.86 mol) of ethyl cyanoacetate and
51.5 g (0.86 mol) of urea.

o Heat the mixture under reflux using a steam bath with vigorous stirring for 4 hours. The
reaction mixture may become solid.
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 After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring
until all solids are dissolved.

e Heat the stirred solution at 80°C for an additional 15 minutes.

» Neutralize the hot solution to litmus paper with glacial acetic acid. This step induces the
precipitation of 6-aminouracil.

» Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield the
product.

e

Reagents:
- Ethyl Cyanoacetate Solvent:
- Urea Absolute Ethanol
- Sodium Metal
~N

eaction Mixture inal Product

dissolve_h2o

Click to download full resolution via product page

6-Aminouracil
(Product)

Analytical Methods

5-Amino-6-methyluracil can be analyzed using reverse-phase High-Performance Liquid
Chromatography (RP-HPLC).

Protocol Outline: RP-HPLC Analysis
e Column: Newcrom R1 (or similar reverse-phase column).

» Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a
modifier.
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» Note for Mass Spectrometry (MS) Compatibility: For applications where the eluent is directed
to a mass spectrometer (LC-MS), the phosphoric acid modifier should be replaced with a
volatile acid, such as formic acid.

Spectroscopic Data
Infrared (IR) Spectroscopy

An experimental condensed-phase IR spectrum is available for 5-Amino-6-methyluracil. The
key vibrational bands are indicative of its functional groups.

Wavenumber (cm—?) Interpretation

~3400 - 3200 N-H stretching (amine and amide)

~3100 - 3000 C-H stretching (methyl)

1710 - 1650 :n:; stretching (carbonyl groups of the uracil
~1640 - 1600 N-H bending (amine)

NMR and Mass Spectrometry (MS) Data

Experimental *H NMR, 13C NMR, and mass spectrometry data for 5-Amino-6-
methylpyrimidine-2,4-diol (CAS 6270-46-8) are not readily available in publicly accessible
databases. For illustrative and comparative purposes, data for the closely related isomer, 6-
Amino-1-methyluracil (CAS 2434-53-9), are presented below.

Disclaimer: The following data is for an isomer and should not be used for the definitive
identification of 5-Amino-6-methylpyrimidine-2,4-diol.

Table: H NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in source)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

(Data not available)
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Note: While *H NMR spectra are available for this isomer, specific peak assignments were not
found in the searched literature.

Table: 13C NMR Data for 6-Amino-1-methyluracil (Solvent and frequency not specified in
source)

Chemical Shift (6, ppm) Assighment

(Data not available)

Note: 3C NMR data was not found in the searched literature for this isomer.

Table: Mass Spectrometry Data for 6-Amino-1-methyluracil

m/z Interpretation

141 [M]* (Molecular lon)

Biological Activity and Applications

While specific signaling pathways for 5-amino-6-methyluracil are not well-defined, its chemical
class—aminouracils—is of significant interest in drug development. These compounds serve as
crucial precursors for synthesizing a diverse range of heterocyclic compounds with potent
biological activities.

o Antioxidant Properties: 5-Amino-6-methylpyrimidine-2,4-diol itself has been noted as an
antioxidant.

e Precursor in Drug Discovery: The aminouracil core is a privileged scaffold used to generate
libraries of compounds for screening. Derivatives have shown a wide array of therapeutic
potential.

o Therapeutic Potential of Derivatives: Fused-ring systems and other derivatives synthesized
from aminouracils have demonstrated antimicrobial, anticancer, anti-Alzheimer, and antiviral
activities. This versatility makes the parent compound a valuable starting material for
developing novel therapeutic agents.
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Caption: Relationship between the aminouracil core and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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